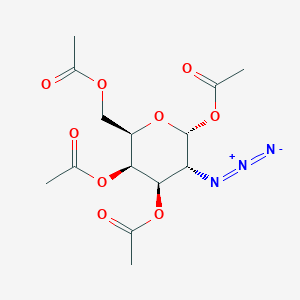

1,3,4,6-Tétra-O-acétyl-2-azido-2-désoxy-A-D-galactopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

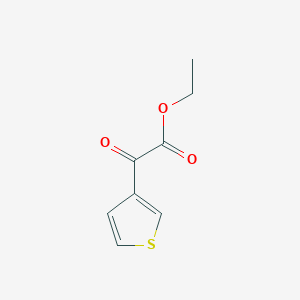

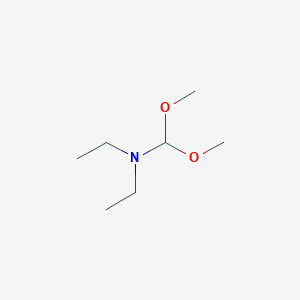

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose is a biochemical reagent widely used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Applications De Recherche Scientifique

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose is used extensively in scientific research, particularly in the following fields:

Chemistry: As a reagent in the synthesis of complex carbohydrates and glycoconjugates.

Biology: In the study of glycan structures and their biological roles.

Medicine: For the development of glycan-based therapeutics and diagnostics.

Industry: In the production of glycosylated products and as a tool in biotechnological applications.

Mécanisme D'action

- Role : It serves as a precursor for synthesizing azido-sugars and glycoconjugates, contributing to various biological processes .

- Changes : Water attacks the oxonium intermediate, resulting in the formation of 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose .

- Downstream Effects : Proper glycosylation is essential for cell signaling, adhesion, and immune responses .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose typically involves the diazo-transfer reaction from activated sulfonyl azides to readily available D-galactosamine. One common method includes the use of nonafluorobutanesulfonyl azide, which is known for its stability and safety profile . The reaction conditions involve:

Starting Material: D-galactosamine hydrochloride.

Reagents: Nonafluorobutanesulfonyl azide, CuSO4·5H2O, NaHCO3.

Solvents: Water, methanol, diethyl ether.

Reaction Conditions: Room temperature, 6 hours for the initial reaction, followed by acetylation with acetic anhydride and pyridine at 0°C to room temperature for 4 hours.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and safety. The use of safer diazotransfer reagents like nonafluorobutanesulfonyl azide is preferred due to their stability and lower risk of hazardous by-products .

Analyse Des Réactions Chimiques

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose undergoes various chemical reactions, including:

Reduction: The azido group can be reduced to an amine group using reagents like hydrogen in the presence of a palladium catalyst.

Substitution: The azido group can participate in substitution reactions, such as the Staudinger ligation, where it reacts with phosphines to form iminophosphoranes.

Glycosylation: The compound can act as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with acceptor molecules.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Triphenylphosphine, water.

Glycosylation: Various glycosyl acceptors, often in the presence of a catalyst like silver triflate.

Major Products

Reduction: 2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose.

Substitution: Iminophosphoranes.

Glycosylation: Glycosides with various aglycones.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose: Similar in structure but derived from glucose instead of galactose.

2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-galactopyranosyl acetate: Another azido sugar derivative with similar applications.

Uniqueness

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose is unique due to its specific configuration and the presence of the azido group, which allows for selective glycosylation reactions. Its stability and ease of handling make it a preferred reagent in glycobiology research .

Propriétés

IUPAC Name |

[(2R,3R,4R,5R,6R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-RGDJUOJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510700 |

Source

|

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67817-30-5 |

Source

|

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

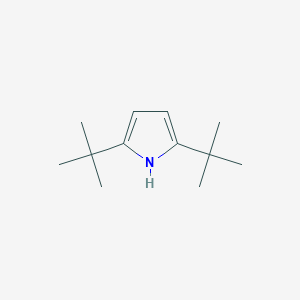

![2-[(Methylamino)methylene]propanedinitrile](/img/structure/B1316435.png)